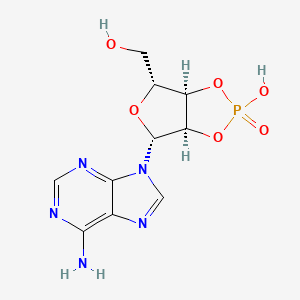

Adenosine 2',3'-cyclic phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYWVDDIPVNLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine 2',3'-cyclic phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37063-35-7, 634-01-5 | |

| Record name | Adenosine sodio-2',3'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine 2',3'-cyclic phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Novel Signaling Molecule: A Technical Guide to Adenosine 2',3'-Cyclic Phosphate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically overshadowed by its well-studied isomer, 3',5'-cyclic AMP, adenosine (B11128) 2',3'-cyclic phosphate (B84403) (2',3'-cAMP) has emerged from relative obscurity to be recognized as a significant signaling molecule in diverse biological systems, from bacteria to humans. Its discovery in 2009 within a mammalian system opened a new avenue of research into cellular stress responses, bioenergetics, and programmed cell death. This technical guide provides an in-depth exploration of the discovery, analytical methodologies, and nascent understanding of the biological roles of 2',3'-cAMP, with a focus on quantitative data, experimental protocols, and the molecular pathways it governs.

The Serendipitous Discovery of 2',3'-cAMP

The first identification of endogenous 2',3'-cAMP in a biological system was a result of meticulous analytical chemistry. In 2009, while investigating the release of 3',5'-cAMP from isolated, perfused rat kidneys using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers at the University of Pittsburgh School of Medicine, led by Dr. Edwin K. Jackson, observed an unexpected chromatographic peak. This peak exhibited the same mass-to-charge ratio (m/z 330 → 136) as 3',5'-cAMP but had a distinctly different retention time, eluting much earlier from the chromatography column.[1] This intriguing observation prompted further investigation, which ultimately confirmed the identity of the unknown compound as the positional isomer, adenosine 2',3'-cyclic phosphate.[1]

Subsequent research has revealed that 2',3'-cAMP is not an anomaly of renal tissue but is present in a wide range of biological systems, including the brain, and its levels are significantly elevated in response to cellular injury and stress.[1] Unlike 3',5'-cAMP, which is synthesized by adenylyl cyclase, 2',3'-cAMP is now understood to be a product of RNA breakdown, particularly during processes such as apoptosis and tissue damage.[2][3]

Quantitative Analysis of 2',3'-cAMP

The accurate quantification of 2',3'-cAMP is crucial for understanding its physiological and pathological roles. LC-MS/MS is the gold standard for its sensitive and specific detection.

Data Presentation

The following tables summarize the quantitative data on 2',3'-cAMP levels in biological samples from key studies.

| Organism | Tissue/Sample Type | Condition | 2',3'-cAMP Secretion/Level | Fold Change | Reference |

| Rat | Isolated, Perfused Kidney | Basal (Normotensive) | 5.32 ± 1.97 ng/min/g | - | Ren et al., 2009 |

| Rat | Isolated, Perfused Kidney | Basal (Hypertensive) | 12.49 ± 2.14 ng/min/g | ~2.3x increase | Ren et al., 2009 |

| Rat | Isolated, Perfused Kidney | Metabolic Poisons (Iodoacetate + 2,4-Dinitrophenol) | Increased | ~29-fold increase | Jackson et al., 2009 |

| Rat | Isolated, Perfused Kidney | Rapamycin (mRNA turnover activator) | Increased | ~10-fold increase | Ren et al., 2009 |

| Analyte | Condition | Fold Increase in Renal Venous Secretion | Reference |

| 2',3'-cAMP | Metabolic Poisons | 29 | Jackson et al., 2009 |

| 3'-AMP | Metabolic Poisons | 16 | Jackson et al., 2009 |

| 2'-AMP | Metabolic Poisons | 10 | Jackson et al., 2009 |

| Adenosine | Metabolic Poisons | 4.2 | Jackson et al., 2009 |

Note: While studies have shown that adenosine and 3',5'-cAMP levels are altered in the cerebrospinal fluid (CSF) of patients with traumatic brain injury (TBI), specific quantitative data for 2',3'-cAMP in this context are not yet widely available in the literature.[4][5][6][7][8]

Experimental Protocols

Analysis of 2',3'-cAMP in Kidney Perfusate by LC-MS/MS

This protocol is based on the methodology described in the foundational discovery papers.

Sample Preparation:

-

Collect venous perfusate from isolated, perfused rat kidneys.

-

Immediately acidify the perfusate with an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins and halt enzymatic activity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Extract the supernatant containing the cyclic nucleotides with three volumes of water-saturated diethyl ether to remove the TCA.

-

Lyophilize the aqueous phase to dryness.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A gradient from low to high organic phase to separate 2',3'-cAMP from its isomers and other metabolites.

-

Flow Rate: Typically 200-400 µL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2',3'-cAMP: 330 → 136 (precursor ion → product ion)

-

3',5'-cAMP: 330 → 136

-

2'-AMP/3'-AMP: 348 → 136

-

Adenosine: 268 → 136

-

-

Collision Energy: Optimized for each transition (e.g., ~20-30 eV for 2',3'-cAMP).

-

General Protocol for Cerebrospinal Fluid (CSF) Sample Preparation for Cyclic Nucleotide Analysis

This is a generalized protocol, and optimization for 2',3'-cAMP is recommended.

-

Collect CSF in polypropylene (B1209903) tubes and immediately place on ice.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells or debris.

-

Transfer the supernatant to a new polypropylene tube.

-

For protein precipitation, add four volumes of cold acetonitrile, vortex, and incubate at -20°C for at least 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the initial LC-MS/MS mobile phase.

Signaling Pathways and Biological Roles

2',3'-cAMP is now understood to participate in at least two major signaling pathways: an extracellular metabolic cascade and an intracellular pathway that impacts mitochondrial function.

The Extracellular 2',3'-cAMP-Adenosine Pathway

In response to cellular injury, intracellular RNA is degraded, leading to the formation of 2',3'-cAMP, which is then released into the extracellular space. Here, it is sequentially metabolized to adenosine, a potent signaling molecule with generally protective and anti-inflammatory effects.

Caption: The extracellular 2',3'-cAMP-adenosine pathway.

This pathway highlights a mechanism for converting a potentially pro-apoptotic intracellular signal (2',3'-cAMP) into a protective extracellular signal (adenosine). The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is a key player in the conversion of 2',3'-cAMP to 2'-AMP.[2] The subsequent conversion of 2'-AMP and 3'-AMP to adenosine is mediated by various ecto-phosphatases.[2]

Intracellular Signaling: Induction of the Mitochondrial Permeability Transition Pore

Elevated intracellular levels of 2',3'-cAMP have been shown to be a potent inducer of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[2][3] The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death.

Caption: Intracellular signaling of 2',3'-cAMP via the mPTP.

The precise molecular mechanism of 2',3'-cAMP-induced mPTP opening is an area of active investigation. Current evidence suggests that the F-ATP synthase complex is a core component of the mPTP.[9][10][11][12] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of the pore, and its interaction with the F-ATP synthase is thought to be modulated by factors such as Ca²⁺ and, potentially, 2',3'-cAMP, leading to a conformational change that results in pore opening.[13][14][15]

Future Directions and Implications for Drug Development

The discovery of 2',3'-cAMP and its associated signaling pathways presents exciting new opportunities for therapeutic intervention in a range of pathologies characterized by cellular stress and death, including:

-

Neurodegenerative Diseases: Modulating 2',3'-cAMP levels or its downstream effectors could offer neuroprotective strategies.

-

Ischemia-Reperfusion Injury: Targeting the 2',3'-cAMP-adenosine pathway could enhance the protective effects of adenosine in tissues such as the heart and kidney following ischemic events.

-

Oncology: The pro-apoptotic role of intracellular 2',3'-cAMP could be exploited to develop novel anti-cancer therapies.

Further research is needed to fully elucidate the enzymatic machinery responsible for 2',3'-cAMP synthesis and degradation, to identify its specific intracellular binding partners, and to comprehensively map its signaling networks in various cell types and disease states. The development of specific inhibitors and agonists for the enzymes and receptors involved in 2',3'-cAMP metabolism and signaling will be critical for translating our growing understanding of this novel second messenger into tangible therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Neuromodulation and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased adenosine in cerebrospinal fluid after severe traumatic brain injury in infants and children: association with severity of injury and excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of cerebral injury on cerebrospinal fluid cyclic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebrospinal fluid adenosine concentration and uncoupling of cerebral blood flow and oxidative metabolism after severe head injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of 3',5' cyclic adenosine monophosphate in ventricular CSF of patients following severe head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ATP synthase and the permeability transition in mitochondria | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 10. Modulation of the mitochondrial permeability transition by cyclophilin D: moving closer to F(0)-F(1) ATP synthase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [aua.memberclicks.net]

- 13. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 2',3'-cAMP in Cellular Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular injury, a fundamental process in a multitude of pathological conditions, triggers a complex cascade of molecular events. Among these, the generation and subsequent signaling of the cyclic nucleotide 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) has emerged as a critical, yet multifaceted, player. Historically overshadowed by its well-studied isomer 3',5'-cAMP, recent evidence has illuminated the significant biological role of 2',3'-cAMP as both a potential mediator of cellular damage and a precursor to cytoprotective pathways. This technical guide provides an in-depth exploration of the core biological functions of 2',3'-cAMP in the context of cellular injury, detailing its synthesis, signaling pathways, and the experimental methodologies used to investigate its roles. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction: The Emergence of 2',3'-cAMP in Cellular Stress

Under conditions of cellular stress and injury, such as ischemia, oxidative stress, and viral infection, the integrity of cellular macromolecules is compromised. A key consequence of such insults is the degradation of messenger RNA (mRNA). It is from this process that 2',3'-cAMP originates, generated through the transphosphorylation activity of various ribonucleases (RNases).[1][2] Unlike the canonical second messenger 3',5'-cAMP, which is synthesized by adenylyl cyclases in response to extracellular signals, 2',3'-cAMP production is intrinsically linked to cellular damage.[3]

Once generated, intracellular 2',3'-cAMP can exert direct effects on cellular organelles, most notably the mitochondria. It has been shown to facilitate the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death through apoptosis or necrosis.[1][2][4] This positions intracellular 2',3'-cAMP as a potential endogenous toxin that contributes to the propagation of cellular injury.

However, the biological role of 2',3'-cAMP is not solely detrimental. Cells have evolved mechanisms to metabolize and transport 2',3'-cAMP, leading to the generation of molecules with protective functions. This duality is central to understanding its overall impact on cellular fate following injury.

The 2',3'-cAMP-Adenosine Pathway: A Double-Edged Sword

The primary metabolic route for 2',3'-cAMP is the 2',3'-cAMP-adenosine pathway.[1][2] This pathway involves the enzymatic conversion of 2',3'-cAMP to 2'-AMP and 3'-AMP, which are then further metabolized to adenosine.[1][2]

dot digraph "2_3_cAMP_Adenosine_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", width="7.6"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

Cellular_Injury [label="Cellular Injury\n(e.g., Ischemia, Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mRNA_Degradation [label="mRNA Degradation", fillcolor="#FBBC05"]; RNases [label="RNases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "2_3_cAMP_intra" [label="Intracellular\n2',3'-cAMP", fillcolor="#FFFFFF"]; mPTP [label="Mitochondrial Permeability\nTransition Pore (mPTP) Opening", fillcolor="#FFFFFF"]; Apoptosis_Necrosis [label="Apoptosis / Necrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2_3_cAMP_extra" [label="Extracellular\n2',3'-cAMP", fillcolor="#FFFFFF"]; "2_3_CNPase" [label="2',3'-cyclic nucleotide\n3'-phosphodiesterase (CNPase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "2_AMP_3_AMP" [label="2'-AMP & 3'-AMP", fillcolor="#FFFFFF"]; "Ecto_5_nucleotidase" [label="Ecto-5'-nucleotidase\n(CD73)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenosine [label="Extracellular\nAdenosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adenosine_Receptors [label="Adenosine Receptors\n(A1, A2A, A2B, A3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Anti-inflammatory, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cellular_Injury -> mRNA_Degradation; mRNA_Degradation -> RNases [dir=back]; RNases -> "2_3_cAMP_intra"; "2_3_cAMP_intra" -> mPTP [label="facilitates"]; mPTP -> Apoptosis_Necrosis [label="leads to"]; "2_3_cAMP_intra" -> "2_3_cAMP_extra" [label="Transport"]; "2_3_cAMP_extra" -> "2_3_CNPase" [dir=back]; "2_3_CNPase" -> "2_AMP_3_AMP"; "2_AMP_3_AMP" -> "Ecto_5_nucleotidase" [dir=back]; "Ecto_5_nucleotidase" -> Adenosine; Adenosine -> Adenosine_Receptors; Adenosine_Receptors -> Cellular_Protection; } The 2',3'-cAMP-Adenosine Signaling Pathway.

This pathway can be viewed as a mechanism to detoxify the cell from high levels of intracellular 2',3'-cAMP while simultaneously producing adenosine, a potent signaling molecule with well-documented cytoprotective effects. Extracellular adenosine, acting through its G protein-coupled receptors (A1, A2A, A2B, and A3), can initiate anti-inflammatory responses, improve microcirculation, and protect against ischemia-reperfusion injury.[1] Thus, the net effect of 2',3'-cAMP in cellular injury is a balance between its direct pro-death intracellular actions and the pro-survival effects of its metabolic product, adenosine.

Role in Innate Immunity and Viral Infection

Beyond its role in sterile injury, 2',3'-cAMP is also implicated in the innate immune response to viral infections. The antiviral enzyme RNase L, upon activation by viral double-stranded RNA (dsRNA), degrades both viral and host single-stranded RNA. This process not only inhibits viral replication but also generates 2',3'-cAMP. These RNase L-generated RNA fragments, including 2',3'-cAMP, can act as pathogen-associated molecular patterns (PAMPs) that further stimulate the innate immune system, for instance, by activating the NLRP3 inflammasome.

dot digraph "RNaseL_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", width="7.6"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

Viral_dsRNA [label="Viral dsRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OAS [label="Oligoadenylate Synthetase (OAS)", shape=ellipse, fillcolor="#FBBC05"]; "2_5A" [label="2'-5'-Oligoadenylate (2-5A)", fillcolor="#FFFFFF"]; RNaseL [label="RNase L", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA_Degradation [label="Viral and Host\nssRNA Degradation", fillcolor="#FBBC05"]; "2_3_cAMP_gen" [label="Generation of\n2',3'-cAMP", fillcolor="#FFFFFF"]; Viral_Replication_Inhibition [label="Inhibition of\nViral Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokine Release", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Viral_dsRNA -> OAS [label="activates"]; OAS -> "2_5A" [label="synthesizes"]; "2_5A" -> RNaseL [label="activates"]; RNaseL -> RNA_Degradation; RNA_Degradation -> "2_3_cAMP_gen"; RNA_Degradation -> Viral_Replication_Inhibition; "2_3_cAMP_gen" -> NLRP3; NLRP3 -> Inflammation; } Role of 2',3'-cAMP in the RNase L-mediated antiviral response.

Quantitative Data on 2',3'-cAMP in Cellular Injury

The following table summarizes quantitative data from studies investigating the levels of 2',3'-cAMP and related metabolites in response to cellular injury.

| Model System | Injury/Stimulus | Analyte | Fold Increase (approx.) | Reference |

| Isolated, perfused rat kidneys | Metabolic poisons (iodoacetate + 2,4-dinitrophenol) | 2',3'-cAMP | 29 | [1] |

| 3'-AMP | 16 | [1] | ||

| 2'-AMP | 10 | [5] | ||

| Adenosine | 4.2 | [1] | ||

| Isolated, perfused rat kidneys | Rapamycin (activator of mRNA turnover) | 2',3'-cAMP | ~10 | [3] |

| Isolated, perfused rat kidneys | Arterial infusion of 2',3'-cAMP (30 µmol/l) | 3'-AMP | 3,400 | [1] |

| 2'-AMP | 26,000 | [5] | ||

| Adenosine | 53 | [1] | ||

| Isolated, perfused mouse kidneys | Arterial infusion of 2',3'-cAMP | 2'-AMP | 390 | [1] |

| 3'-AMP | 497 | [1] | ||

| Adenosine | 18 | [1] |

Experimental Protocols

Induction of Cellular Injury and Measurement of 2',3'-cAMP

This protocol describes a general workflow for inducing cellular injury in vitro and subsequently quantifying the levels of 2',3'-cAMP.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", width="7.6"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

Cell_Culture [label="1. Cell Culture\n(e.g., renal proximal tubule cells,\ncardiomyocytes, neurons)", fillcolor="#FFFFFF"]; Induce_Injury [label="2. Induction of Injury\n(e.g., Hypoxia/Reoxygenation,\nOxidative Stress (H2O2),\nMetabolic Inhibition)", fillcolor="#FBBC05"]; Sample_Collection [label="3. Sample Collection\n(Cell lysates and supernatant\nat various time points)", fillcolor="#FFFFFF"]; Extraction [label="4. Metabolite Extraction\n(e.g., using cold methanol)", fillcolor="#FFFFFF"]; LC_MS_MS [label="5. Quantification by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis\n(Comparison to control groups)", fillcolor="#FFFFFF"];

Cell_Culture -> Induce_Injury; Induce_Injury -> Sample_Collection; Sample_Collection -> Extraction; Extraction -> LC_MS_MS; LC_MS_MS -> Data_Analysis; } Workflow for studying 2',3'-cAMP in cellular injury.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., primary renal proximal tubule epithelial cells, H9c2 cardiomyocytes, or SH-SY5Y neuroblastoma cells) in appropriate culture vessels and grow to a desired confluency.

-

Induction of Injury:

-

Metabolic Inhibition: Treat cells with metabolic inhibitors such as a combination of iodoacetate (a glycolysis inhibitor) and 2,4-dinitrophenol (B41442) (an uncoupler of oxidative phosphorylation) for a defined period (e.g., 30 minutes).[1]

-

Oxidative Stress: Expose cells to a specific concentration of hydrogen peroxide (H₂O₂) for a set duration.

-

Hypoxia/Reoxygenation: Place cell cultures in a hypoxic chamber (e.g., 1% O₂) for a period, followed by a return to normoxic conditions to mimic ischemia-reperfusion injury.

-

-

Sample Collection: At designated time points post-injury, collect both the cell culture supernatant (for extracellular metabolites) and the cell pellet (for intracellular metabolites). Immediately place samples on ice to quench metabolic activity.

-

Metabolite Extraction: For intracellular metabolites, lyse the cells and extract the metabolites using a cold solvent such as 80% methanol. Centrifuge to pellet cellular debris.

-

Quantification of 2',3'-cAMP by LC-MS/MS:

-

Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) to separate 2',3'-cAMP from other nucleotides and cellular components.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The precursor ion for 2',3'-cAMP is m/z 330, and a characteristic product ion is m/z 136 (adenine fragment).[3]

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C₁₀-adenosine) and a standard curve of authentic 2',3'-cAMP for accurate quantification.[3]

-

-

Data Analysis: Normalize the quantified 2',3'-cAMP levels to the total protein concentration or cell number. Compare the levels in injured samples to those in untreated control samples.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol outlines a method to assess the effect of 2',3'-cAMP on mPTP opening in isolated mitochondria.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from cultured cells or tissues using differential centrifugation.

-

Calcein-AM Staining: Load the isolated mitochondria with Calcein-AM, a fluorescent dye that becomes trapped within the mitochondrial matrix.

-

Quenching of Extramitochondrial Fluorescence: Add CoCl₂ to quench the fluorescence of any calcein (B42510) that has leaked out of the mitochondria.

-

Treatment with 2',3'-cAMP: Incubate the loaded mitochondria with varying concentrations of 2',3'-cAMP. A known mPTP inducer, such as CaCl₂, can be used as a positive control.

-

Fluorescence Measurement: Monitor the fluorescence of the mitochondrial suspension over time using a fluorescence plate reader or a flow cytometer. A decrease in fluorescence indicates the opening of the mPTP and the leakage of calcein into the medium where it is quenched by CoCl₂.

-

Data Analysis: Compare the rate and extent of fluorescence decrease in 2',3'-cAMP-treated mitochondria to that of control mitochondria.

Therapeutic Implications and Future Directions

The dual nature of 2',3'-cAMP in cellular injury presents both challenges and opportunities for therapeutic intervention. Strategies aimed at inhibiting the intracellular accumulation of 2',3'-cAMP or promoting its conversion to adenosine could be beneficial in a variety of diseases characterized by cellular injury, including ischemic stroke, myocardial infarction, and neurodegenerative disorders.

Potential therapeutic targets include:

-

RNases: Inhibition of specific RNases responsible for 2',3'-cAMP generation during cellular stress.

-

Nucleotide transporters: Modulation of transporters that export 2',3'-cAMP from the intracellular to the extracellular space.

-

2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase): Enhancement of CNPase activity to accelerate the conversion of 2',3'-cAMP to its monophosphate derivatives.

-

Adenosine receptors: Development of agonists that specifically target the protective adenosine receptor subtypes.

Future research should focus on further elucidating the specific cellular contexts in which the detrimental versus the protective effects of the 2',3'-cAMP-adenosine pathway predominate. The development of more specific pharmacological tools to modulate the components of this pathway will be crucial for translating our understanding of 2',3'-cAMP biology into novel therapeutic strategies.

Conclusion

2',3'-cAMP is a key, yet complex, signaling molecule in the cellular response to injury. Its production from mRNA degradation links it directly to cellular damage, and its ability to induce mitochondrial dysfunction highlights its potential as a pro-death signal. Conversely, its metabolism via the 2',3'-cAMP-adenosine pathway provides a mechanism for cellular protection. This in-depth technical guide has provided a comprehensive overview of the biological role of 2',3'-cAMP in cellular injury, including its signaling pathways, quantitative aspects, and the experimental methodologies used for its study. A thorough understanding of this pathway is essential for researchers and drug development professionals seeking to devise novel therapeutic interventions for a wide range of diseases rooted in cellular injury.

References

- 1. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 5. Extracellular 2′,3′-cAMP Is a Source of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

The "Other" cAMP: A Technical Guide to 2',3'-Cyclic AMP as a Positional Isomer of the Canonical 3',5'-cAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, 3',5'-cyclic adenosine (B11128) monophosphate (3',5'-cAMP) has been the subject of intense research, solidifying its role as a ubiquitous second messenger in a myriad of signal transduction pathways. However, the discovery of its positional isomer, 2',3'-cyclic adenosine monophosphate (2',3'-cAMP), has unveiled a distinct and equally important signaling paradigm. This technical guide provides a comprehensive overview of 2',3'-cAMP, contrasting its synthesis, metabolism, and biological functions with those of its well-known counterpart. We delve into the unique "extracellular 2',3'-cAMP-adenosine pathway," a protective mechanism initiated by cellular stress and injury. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative comparisons, and visual representations of the key signaling pathways to facilitate further investigation into this intriguing molecule.

Introduction: A Tale of Two Isomers

Cyclic adenosine monophosphate (cAMP) exists in two positional isomeric forms, distinguished by the phosphodiester bond on the ribose sugar. The canonical 3',5'-cAMP is synthesized from ATP by adenylyl cyclase and acts as a quintessential second messenger, activating Protein Kinase A (PKA) and Exchange proteins activated by cAMP (Epac) to regulate a vast array of cellular processes.

In contrast, 2',3'-cAMP is not a product of adenylyl cyclase but is instead formed from the breakdown of RNA by various ribonucleases.[1][2] Initially considered merely a byproduct of RNA degradation, 2',3'-cAMP is now recognized as a signaling molecule in its own right, particularly in the context of cellular injury and stress.[3][4] Its detection in biological systems, from bacteria to humans, has spurred research into its unique metabolic pathway and physiological roles.[1][4]

Synthesis and Metabolism: Two Distinct Origins and Fates

The synthetic and metabolic pathways of the two cAMP isomers are fundamentally different, reflecting their distinct biological roles.

3',5'-cAMP is generated intracellularly from ATP by the enzyme adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs) in response to extracellular stimuli. Its signaling is terminated by intracellular phosphodiesterases (PDEs) that hydrolyze the 3',5'-phosphodiester bond to yield 5'-AMP.

2',3'-cAMP , on the other hand, is primarily formed as an intermediate during the cleavage of RNA by certain RNases.[1][2] Under conditions of cellular stress or injury, which can trigger mRNA degradation, intracellular levels of 2',3'-cAMP can rise.[3] This isomer is then transported out of the cell and metabolized extracellularly by the enzyme 2',3'-cyclic nucleotide phosphodiesterase (CNPase) into a mixture of 2'-AMP and 3'-AMP.[1] These monophosphates are subsequently converted to adenosine by ecto-nucleotidases.[5] This entire cascade is termed the extracellular 2',3'-cAMP-adenosine pathway .[5]

Signaling Pathways: Intracellular Messenger vs. Extracellular Protector

The signaling mechanisms of 3',5'-cAMP and 2',3'-cAMP are a study in contrasts.

The Canonical 3',5'-cAMP Signaling Pathway

As a well-established second messenger, 3',5'-cAMP exerts its effects primarily through the activation of two main downstream effectors:

-

Protein Kinase A (PKA): The most prominent target of 3',5'-cAMP, PKA is a holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating their activity.

-

Exchange proteins activated by cAMP (Epac): These are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The binding of cAMP to Epac proteins leads to a conformational change that activates their GEF activity, initiating downstream signaling cascades.

Figure 1: The canonical 3',5'-cAMP signaling pathway.

The Extracellular 2',3'-cAMP-Adenosine Pathway

The signaling role of 2',3'-cAMP is less about intracellular messaging and more about generating a protective extracellular signal in the form of adenosine.

-

Intracellular "Toxin": High intracellular concentrations of 2',3'-cAMP can be detrimental, as it has been shown to activate mitochondrial permeability transition pores (mPTPs), which can lead to apoptosis and necrosis.[1][6]

-

Extracellular Protector: The export of 2',3'-cAMP and its subsequent conversion to adenosine is therefore considered a protective mechanism.[1][6] Adenosine is a potent signaling molecule with generally tissue-protective, anti-inflammatory, and vasodilatory effects, mediated through its own family of receptors (A1, A2A, A2B, A3).

Figure 2: The extracellular 2',3'-cAMP-adenosine pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies comparing the metabolism and effects of 2',3'-cAMP and 3',5'-cAMP.

Table 1: Metabolism of cAMP Isomers in Isolated Perfused Kidneys

| Parameter | 2',3'-cAMP Infusion | 3',5'-cAMP Infusion | Reference |

| Fold Increase in Venous 2'-AMP | 390-fold | No significant change | [7] |

| Fold Increase in Venous 3'-AMP | 497-fold | No significant change | [7] |

| Fold Increase in Venous 5'-AMP | No significant change | 5-fold | [5] |

| Fold Increase in Venous Adenosine | 18-fold | 17-fold | [5][7] |

| Fold Increase in Venous Inosine | 7-fold | 6-fold | [5] |

Data from studies on isolated, perfused mouse kidneys.

Table 2: Effect of cAMP Isomers on Vascular Smooth Muscle Cell (VSMC) and Glomerular Mesangial Cell (GMC) Proliferation

| Compound | Effect on Proliferation | Relative Potency | Mediating Receptor | Reference |

| 2',3'-cAMP | Inhibition | More potent than 3',5'-cAMP | A2B | [8] |

| 3',5'-cAMP | Inhibition | Less potent than 2',3'-cAMP | A2B | [8] |

Both isomers inhibit cell proliferation in part through their conversion to adenosine and subsequent activation of A2B receptors.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of 2',3'-cAMP and 3',5'-cAMP.

Quantification of 2',3'-cAMP and 3',5'-cAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cAMP isomers in biological samples.

Objective: To separate and quantify 2',3'-cAMP and 3',5'-cAMP in cell lysates or tissue extracts.

Methodology Overview:

-

Sample Preparation:

-

Homogenize cells or tissues in an ice-cold extraction buffer (e.g., 80% methanol (B129727) or trichloroacetic acid) to quench enzymatic activity and precipitate proteins.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the cyclic nucleotides.

-

Lyophilize or evaporate the supernatant to concentrate the sample.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for separation. The different polarities of the two isomers allow for their chromatographic resolution.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

The precursor ion for both isomers is the same (m/z 330).

-

The key to differentiation lies in their distinct fragmentation patterns upon collision-induced dissociation. A common product ion for quantification is m/z 136.

-

Stable isotope-labeled internal standards (e.g., 13C5-cAMP) should be used for accurate quantification.

-

Figure 3: General workflow for LC-MS/MS analysis of cAMP isomers.

Isolated Perfused Kidney Model

This ex vivo model allows for the study of renal metabolism and signaling in a controlled environment, free from systemic influences.

Objective: To investigate the metabolism of exogenously applied 2',3'-cAMP and 3',5'-cAMP by the kidney.

Methodology Overview:

-

Surgical Preparation:

-

Anesthetize the animal (typically a rat or mouse).

-

Cannulate the renal artery and ureter.

-

Excise the kidney and transfer it to a perfusion chamber.

-

-

Perfusion:

-

Perfuse the kidney via the renal artery cannula with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow rate or pressure.

-

Allow the kidney to equilibrate.

-

-

Experimental Intervention:

-

Infuse a known concentration of 2',3'-cAMP or 3',5'-cAMP into the arterial line.

-

Collect the venous effluent and urine at timed intervals.

-

-

Analysis:

-

Analyze the collected perfusate and urine samples for the concentrations of the infused cAMP isomer and its metabolites (2'-AMP, 3'-AMP, 5'-AMP, adenosine, inosine) using LC-MS/MS.

-

Cell Proliferation Assay

These assays are used to determine the effect of cAMP isomers on the growth of specific cell types, such as vascular smooth muscle cells or glomerular mesangial cells.

Objective: To compare the anti-proliferative effects of 2',3'-cAMP and 3',5'-cAMP.

Methodology Overview:

-

Cell Culture:

-

Plate cells in multi-well plates and grow to a desired confluency in appropriate culture medium.

-

-

Treatment:

-

Serum-starve the cells to synchronize their cell cycle.

-

Treat the cells with various concentrations of 2',3'-cAMP, 3',5'-cAMP, or vehicle control, in the presence of a mitogen to stimulate proliferation.

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

Assessment of Proliferation:

-

Thymidine Incorporation: Add 3H-thymidine to the culture medium for the final few hours of incubation. Measure the amount of incorporated radioactivity, which is proportional to DNA synthesis.

-

Cell Counting: Trypsinize and count the number of cells in each well using a hemocytometer or an automated cell counter.

-

Dye-based assays: Use colorimetric or fluorometric assays (e.g., MTT, CyQUANT) that measure metabolic activity or DNA content as a proxy for cell number.

-

Conclusion and Future Directions

The discovery and characterization of 2',3'-cAMP have opened up a new dimension in our understanding of cyclic nucleotide signaling. It is now clear that this "other" cAMP is not merely an inert byproduct of RNA metabolism but an active participant in a unique signaling pathway that is intrinsically linked to cellular stress and tissue protection. The extracellular 2',3'-cAMP-adenosine pathway represents a novel therapeutic target for conditions involving tissue injury and inflammation.

Future research should focus on:

-

Elucidating the specific RNases responsible for 2',3'-cAMP production in different cell types and disease states.

-

Identifying and characterizing the transporters responsible for the efflux of 2',3'-cAMP from cells.

-

Further investigating the intracellular roles of 2',3'-cAMP , beyond its effects on mitochondria.

-

Exploring the therapeutic potential of modulating the 2',3'-cAMP-adenosine pathway in various pathologies, including ischemic injury, neurodegenerative diseases, and cancer.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into the fascinating biology of 2',3'-cAMP. The continued exploration of this non-canonical cyclic nucleotide promises to yield valuable insights into cellular signaling and may pave the way for novel therapeutic strategies.

References

- 1. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. abcam.com [abcam.com]

- 7. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Production of Adenosine 2',3'-Cyclic Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2',3'-cyclic phosphate (B84403) (2',3'-cAMP) is a positional isomer of the well-known second messenger 3',5'-cAMP. Once considered a mere byproduct of RNA degradation, 2',3'-cAMP is now recognized as a bioactive molecule involved in a variety of physiological and pathological processes. Its endogenous production is intricately linked to cellular stress and injury, positioning it as a potential biomarker and therapeutic target. This technical guide provides a comprehensive overview of the core aspects of endogenous 2',3'-cAMP production, including its biosynthetic pathways, the enzymes involved, its physiological roles, and detailed methodologies for its quantification.

Introduction

The discovery that 2',3'-cAMP is endogenously produced and released from cells and tissues has opened new avenues of research into its biological significance.[1][2] Unlike the canonical 3',5'-cAMP synthesized by adenylyl cyclases, 2',3'-cAMP is primarily generated from the cleavage of RNA.[1][3] This unique origin links its production to fundamental cellular processes such as RNA turnover and degradation, particularly under conditions of cellular stress, injury, or disease.[4][5][6] This guide will delve into the technical details of 2',3'-cAMP's endogenous production, providing researchers and drug development professionals with the foundational knowledge required to investigate this intriguing molecule.

Biosynthesis of 2',3'-cAMP: The RNA Degradation Pathway

The primary route for the endogenous production of 2',3'-cAMP is through the action of ribonucleases (RNases) on RNA substrates.[1][3] This process involves a transesterification reaction that results in the formation of a 2',3'-cyclic phosphate terminus on the RNA fragment.

Key Enzymes in 2',3'-cAMP Production

A variety of RNases have the catalytic capacity to generate 2',3'-cyclic phosphate-terminated products. These enzymes belong to different families and can be found in various cellular compartments and in the extracellular space.

-

RNase A Superfamily: This is a well-characterized family of endoribonucleases. While their primary role is RNA degradation, their mechanism of action involves the formation of a 2',3'-cyclic phosphate intermediate.[7] Specific members of this family are likely contributors to the cellular pool of 2',3'-cAMP, especially under conditions that trigger their release or activation.

-

RNase T2 Family: These RNases are conserved across many species and are also known to generate 2',3'-cyclic phosphate intermediates during RNA cleavage.[7][8] Their expression and activity are often upregulated in response to various stress stimuli, including nutrient starvation and wounding.[9] In E. coli, the RNase T2 family member RNase I has been shown to be responsible for the generation of all detectable 2',3'-cNMPs.[10]

-

Other Endoribonucleases: Other endoribonucleases involved in RNA processing and degradation pathways may also contribute to the production of 2',3'-cAMP.

Regulation of Production

The endogenous production of 2',3'-cAMP is tightly regulated and is significantly enhanced under conditions of cellular stress and injury.[4][5][6] This is largely due to the increased activity and expression of RNases. For instance, the expression of some RNase T2 family members is induced by stress-related hormones like abscisic acid.[9] Furthermore, tissue injury, such as traumatic brain injury, leads to a significant increase in the extracellular levels of 2',3'-cAMP.[11]

The 2',3'-cAMP-Adenosine Pathway: Metabolism and Signaling

Once produced, 2',3'-cAMP can be further metabolized, leading to the generation of other bioactive molecules. The most well-characterized metabolic route is the 2',3'-cAMP-adenosine pathway .[1][2]

This pathway involves the following key steps:

-

Hydrolysis of 2',3'-cAMP: 2',3'-cAMP is hydrolyzed to either 2'-adenosine monophosphate (2'-AMP) or 3'-adenosine monophosphate (3'-AMP).

-

Conversion to Adenosine: Both 2'-AMP and 3'-AMP are subsequently dephosphorylated to form adenosine.

Enzymes of the 2',3'-cAMP-Adenosine Pathway

-

2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase): This enzyme specifically hydrolyzes 2',3'-cyclic nucleotides to their corresponding 2'-nucleoside monophosphates.[1][12] CNPase is particularly abundant in the myelin sheath of the central and peripheral nervous systems.[13]

-

Other Phosphodiesterases: While CNPase is a key player, other phosphodiesterases and hydrolases, including some RNases, can hydrolyze the 2',3'-cyclic phosphate bond to yield 3'-AMP.[1]

-

Ecto-phosphatases: The final step of converting 2'-AMP and 3'-AMP to adenosine is carried out by various ecto-phosphatases present on the cell surface.

The 2',3'-cAMP-adenosine pathway is considered a protective mechanism in some contexts, as it converts a potentially pro-apoptotic molecule (2',3'-cAMP) into the generally tissue-protective molecule, adenosine.[1][6]

Figure 1: The 2',3'-cAMP-Adenosine Pathway.

Quantitative Data

The concentration of 2',3'-cAMP can vary significantly depending on the cell type, tissue, and physiological state. The following tables summarize some of the reported quantitative data.

Table 1: Basal and Stimulated Levels of 2',3'-cAMP

| Biological System | Condition | 2',3'-cAMP Concentration / Release Rate | Fold Increase | Reference |

| Isolated Perfused Rat Kidney | Basal | 5.32 ± 1.97 ng/min/g | - | [14] |

| Isolated Perfused Rat Kidney | Genetically Hypertensive | 12.49 ± 2.14 ng/min/g | ~2.4 | [14] |

| Isolated Perfused Rat Kidney | Metabolic Inhibitors | - | ~29 | [15] |

| Isolated Perfused Mouse Kidney | Metabolic Inhibitors | - | ~8 | [1] |

| Human Cerebrospinal Fluid | Traumatic Brain Injury (initial 12h) | Significantly increased | - | [11] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) | 2',3'-cAMP | Data not consistently reported in searches | Data not consistently reported in searches | Bovine Brain | [16] |

Note: Detailed kinetic parameters (Km and Vmax) for CNPase with 2',3'-cAMP as a substrate are not consistently available in the reviewed literature, representing a knowledge gap in the field.

Experimental Protocols

The accurate quantification of 2',3'-cAMP is crucial for studying its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Sample Preparation

5.1.1. From Cultured Cells:

-

Aspirate the culture medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., 80% methanol (B129727) or a buffer containing detergents).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

5.1.2. From Tissues:

-

Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water).

-

Centrifuge the homogenate at high speed to pellet proteins and other macromolecules.

-

Collect the supernatant containing the metabolites.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

LC-MS/MS Quantification of 2',3'-cAMP

5.2.1. Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

5.2.2. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for 2',3'-cAMP.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition: The precursor ion for 2',3'-cAMP is m/z 330.1, and a common product ion is m/z 136.1 (adenine fragment).[14]

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 13C5-2',3'-cAMP) should be used for accurate quantification to correct for matrix effects and variations in instrument response.

5.2.3. Method Validation: A rigorous method validation should be performed to ensure the reliability of the results. This includes assessing:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of repeatability of the measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

Figure 2: Experimental Workflow for LC-MS/MS Quantification of 2',3'-cAMP.

Conclusion

The endogenous production of 2',3'-cAMP is a dynamically regulated process that is intrinsically linked to cellular homeostasis and stress responses. Its formation via RNase-mediated RNA degradation and its subsequent metabolism through the 2',3'-cAMP-adenosine pathway highlight its role as a signaling molecule and a potential biomarker for cellular injury. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 2',3'-cAMP, enabling further research into its physiological and pathological significance. A deeper understanding of the regulation of 2',3'-cAMP production and its downstream effects will be crucial for the development of novel therapeutic strategies targeting pathways involved in inflammation, neurodegeneration, and other stress-related diseases.

References

- 1. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schwann Cells Metabolize Extracellular 2′,3′-cAMP to 2′-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular cAMP-adenosine pathways in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T2 Family Ribonucleases: Ancient enzymes with diverse roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | RNase T2 in Inflammation and Cancer: Immunological and Biological Views [frontiersin.org]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The brain in vivo expresses the 2',3'-cAMP-adenosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallographic Analysis of the Reaction Cycle of 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase, a Unique Member of the 2H Phosphoesterase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extracellular 2',3'-cAMP is a source of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of 2':3'-cyclic nucleotide 3'-phosphodiesterase: rapid isolation, native enzyme analysis, identification of a serum-soluble activity, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2',3'-cAMP in RNA Degradation: A Technical Guide for Researchers

For Immediate Release

This technical guide delves into the critical function of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) in RNA degradation pathways, providing an in-depth resource for researchers, scientists, and professionals in drug development. This document outlines the core mechanisms, enzymatic players, and cellular implications of the 2',3'-cAMP-adenosine pathway, a crucial route for cellular signaling under stress and injury.

Introduction: The Emergence of a Novel Signaling Molecule

Historically overshadowed by its well-known isomer 3',5'-cAMP, 2',3'-cAMP has emerged as a key player in cellular responses to stress.[1][2] First definitively identified in a biological system in 2009, 2',3'-cAMP is now recognized as a direct product of RNA degradation.[3][4] Its production is intricately linked to cellular insults such as injury and energy depletion, which trigger the breakdown of messenger RNA (mRNA).[3] This guide will illuminate the pathway that begins with RNA degradation and culminates in the production of the vasoprotective and anti-inflammatory molecule, adenosine.

The 2',3'-cAMP-Adenosine Pathway: A Cellular Stress Response

Under conditions of cellular stress, such as ischemia or traumatic injury, endoribonucleases (RNases) cleave mRNA, leading to the formation of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cAMP.[3][5] This process, known as transphosphorylation, is the initial step in a cascade that ultimately converts a potentially toxic intracellular signal into a beneficial extracellular one.[3]

The accumulation of intracellular 2',3'-cAMP can be detrimental, as it has been shown to facilitate the opening of mitochondrial permeability transition pores, a process that can lead to apoptosis and necrosis.[3] To mitigate this, cells have evolved a sophisticated pathway to process and export 2',3'-cAMP.

The core of this pathway involves the following key steps:

-

Formation of 2',3'-cAMP: RNases, such as RNase A, cleave RNA, generating 2',3'-cyclic phosphate (B84403) termini.[5]

-

Conversion to 2'-AMP and 3'-AMP: The cyclic phosphodiester bond of 2',3'-cAMP is hydrolyzed by phosphodiesterases. The primary enzyme responsible for converting 2',3'-cAMP to 2'-adenosine monophosphate (2'-AMP) is the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).[6] Other phosphodiesterases can hydrolyze 2',3'-cAMP to 3'-adenosine monophosphate (3'-AMP).

-

Dephosphorylation to Adenosine: Both 2'-AMP and 3'-AMP are subsequently dephosphorylated to adenosine by ecto-phosphatases, such as alkaline phosphatases.[7]

-

Transport and Signaling: 2',3'-cAMP and its metabolites can be transported across the cell membrane by transporters like Multidrug Resistance Proteins (MRPs) and Equilibrative Nucleoside Transporters (ENTs).[7] Extracellular adenosine can then bind to its receptors to initiate downstream signaling cascades.

Quantitative Data on the 2',3'-cAMP-Adenosine Pathway

The cellular levels of 2',3'-cAMP and its metabolites are tightly regulated and can increase dramatically under conditions of cellular stress. The following tables summarize key quantitative data related to this pathway.

| Condition | Analyte | Fold Increase (vs. Control) | Tissue/Cell Type | Reference |

| Metabolic Inhibition | 2',3'-cAMP | 29-fold | Isolated Perfused Rat Kidney | [3] |

| Metabolic Inhibition | 2'-AMP | 10-fold | Isolated Perfused Rat Kidney | [3] |

| Metabolic Inhibition | 3'-AMP | 16-fold | Isolated Perfused Rat Kidney | [3] |

| Metabolic Inhibition | Adenosine | 4.2-fold | Isolated Perfused Rat Kidney | [3] |

| Rapamycin Treatment | 2',3'-cAMP | ~1000% of basal | Isolated Perfused Rat Kidney | [3] |

| Traumatic Brain Injury | 2',3'-cAMP | Significantly Increased | Human Cerebrospinal Fluid | [2] |

Table 1: Stress-Induced Changes in 2',3'-cAMP Pathway Metabolites

| Enzyme | Substrate | Km | kcat | kcat/Km | Organism/Source | Reference |

| RNase A | UpA | - | - | 2.3 x 10⁶ M⁻¹s⁻¹ | Bovine Pancreas | [6] |

| RNase A | poly(C) | - | - | 1.5 x 10⁷ M⁻¹s⁻¹ | Bovine Pancreas | [6] |

| Alkaline Phosphatase | p-Nitrophenyl-5'-thymidinephosphate | 500 µM | - | - | Osseous Plate | [8] |

| Alkaline Phosphatase | cAMP | 300 µM (high-affinity sites) | - | - | Osseous Plate | [8] |

Table 2: Kinetic Parameters of Key Enzymes (Note: Specific kinetic data for CNPase with 2',3'-cAMP is not consistently reported in the literature)

| Transporter | Substrate | Km | Vmax | Cell Type | Reference |

| hENT1 | Uridine | - | 46 molecules/s | PK15NTD cells | [9] |

| hENT2 | Adenosine | Lower affinity than hENT1 | - | PK15NTD cells | [9] |

| MRP4/MRP5 | cGMP/cAMP | Low affinity (mM range) | - | HEK293 cells | [7][10] |

Table 3: Kinetic Parameters of Key Transporters

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the 2',3'-cAMP-adenosine pathway.

Quantification of 2',3'-cAMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies described for the sensitive quantification of cyclic nucleotides in biological samples.[11][12]

Objective: To accurately measure the concentration of 2',3'-cAMP in cell or tissue extracts.

Materials:

-

Biological sample (cell pellet or tissue)

-

Methanol with 0.1% formic acid (extraction solvent)

-

Ultrapure water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

2',3'-cAMP analytical standard

-

Internal standard (e.g., ¹³C₅-¹⁵N₅-2',3'-cAMP)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: a. Homogenize frozen tissue or cell pellets in ice-cold extraction solvent. b. Add the internal standard to each sample. c. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a small volume of Mobile Phase A.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the C18 column. b. Use a gradient elution with Mobile Phases A and B to separate 2',3'-cAMP from other molecules. c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 2',3'-cAMP and the internal standard.

-

Data Analysis: a. Create a standard curve using known concentrations of the 2',3'-cAMP analytical standard. b. Quantify the amount of 2',3'-cAMP in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) Activity Assay

This colorimetric assay is based on the principle of measuring the product of the enzymatic reaction.[13]

Objective: To determine the enzymatic activity of CNPase in a sample.

Materials:

-

Sample containing CNPase (e.g., cell lysate, purified enzyme)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

2',3'-cAMP substrate solution

-

Alkaline phosphatase

-

Malachite green reagent (for phosphate detection)

-

Microplate reader

Procedure:

-

Reaction Setup: a. In a microplate well, add the sample containing CNPase to the assay buffer. b. Initiate the reaction by adding the 2',3'-cAMP substrate solution. c. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Product Conversion: a. Stop the CNPase reaction (e.g., by heating or adding a stop solution). b. Add alkaline phosphatase to the reaction mixture to hydrolyze the 2'-AMP product, releasing inorganic phosphate (Pi). c. Incubate at 37°C for a defined period to allow for complete hydrolysis.

-

Phosphate Detection: a. Add the malachite green reagent to the wells. This reagent will form a colored complex with the inorganic phosphate. b. Incubate at room temperature for a short period (e.g., 10 minutes).

-

Measurement: a. Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. b. Calculate the CNPase activity based on the amount of inorganic phosphate produced, using a standard curve generated with known concentrations of phosphate.

In Vitro RNA Cleavage Assay

This protocol is designed to demonstrate the generation of 2',3'-cAMP from an RNA substrate by an RNase.[13][14]

Objective: To qualitatively or quantitatively assess the production of 2',3'-cAMP from RNA cleavage.

Materials:

-

RNA substrate (e.g., a specific mRNA transcript or a synthetic RNA oligonucleotide)

-

RNase enzyme (e.g., RNase A)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

RNAse-free water

-

Denaturing polyacrylamide gel

-

RNA visualization method (e.g., SYBR Gold staining or autoradiography if using radiolabeled RNA)

-

Optional: LC-MS/MS for quantification of 2',3'-cAMP produced

Procedure:

-

Reaction Setup: a. In an RNase-free tube, combine the RNA substrate and the RNase enzyme in the reaction buffer. b. Incubate at 37°C for various time points.

-

Reaction Termination and Analysis: a. Stop the reaction at each time point by adding a stop solution (e.g., formamide-containing loading dye) and heating. b. Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). c. Visualize the RNA fragments. The appearance of smaller RNA fragments over time indicates RNase activity.

-

Quantification of 2',3'-cAMP (Optional): a. At each time point, take an aliquot of the reaction mixture and deproteinize it (e.g., by phenol-chloroform extraction). b. Analyze the supernatant for the presence and quantity of 2',3'-cAMP using the LC-MS/MS protocol described above.

Conclusion and Future Directions

The discovery and characterization of the 2',3'-cAMP-adenosine pathway have opened new avenues for understanding cellular responses to stress and injury. The generation of 2',3'-cAMP from RNA degradation is a critical event that links cellular damage to the production of the protective molecule adenosine. This pathway represents a potential target for therapeutic intervention in a variety of diseases characterized by cellular stress and inflammation.

Future research in this field should focus on:

-

Elucidating the specific roles of different RNases in the production of 2',3'-cAMP.

-

Identifying and characterizing all the phosphodiesterases involved in 2',3'-cAMP metabolism.

-

Determining the precise kinetic parameters of all enzymes and transporters in the pathway to enable quantitative modeling.

-

Investigating the regulation of this pathway under different physiological and pathological conditions.

-

Exploring the therapeutic potential of modulating this pathway in diseases such as ischemic injury, neurodegenerative disorders, and cancer.

This technical guide provides a solid foundation for researchers to explore the fascinating biology of 2',3'-cAMP and its role in cellular health and disease. The provided data and protocols will be valuable tools for advancing our understanding of this important signaling pathway.

References

- 1. Characterization of 2':3'-cyclic nucleotide 3'-phosphodiesterase: rapid isolation, native enzyme analysis, identification of a serum-soluble activity, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 2′,3′-cyclic nucleotide 3′-phosphodiesterase in the renal 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidrug resistance-associated proteins 3, 4, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decreased Equilibrative Nucleoside Transporter 1 (ENT1) Activity Contributes to the High Extracellular Adenosine Levels in Mesenchymal Glioblastoma Stem-Like Cells [mdpi.com]

- 11. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

Adenosine 2',3'-cyclic phosphate signaling in mammalian cells

An In-Depth Technical Guide to Adenosine (B11128) 2',3'-Cyclic Phosphate (B84403) (2',3'-cAMP) Signaling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 2',3'-cyclic monophosphate (2',3'-cAMP) is a non-canonical cyclic nucleotide that has emerged as a critical signaling molecule in mammalian cells, distinct from its well-studied isomer, 3',5'-cAMP. Primarily generated from the breakdown of RNA during cellular stress and injury, 2',3'-cAMP is a key component of the cellular stress response. Its signaling is predominantly characterized by the "2',3'-cAMP-adenosine pathway," where it is metabolized to the tissue-protective nucleoside, adenosine. This guide provides a comprehensive overview of the core aspects of 2',3'-cAMP signaling, including its synthesis, metabolism, physiological roles, and the experimental methodologies used for its investigation. While significant progress has been made in understanding this signaling molecule, key areas, particularly the identification of direct effector proteins beyond its metabolic enzymes and detailed kinetic data, remain active areas of research.

The Core of 2',3'-cAMP Signaling: Synthesis and Metabolism

Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclases, 2',3'-cAMP is a product of RNA degradation.[1][2] During cellular stress, such as ischemia, traumatic injury, or exposure to metabolic poisons, increased activity of various ribonucleases (RNases) on RNA substrates leads to the formation of 2',3'-cyclic phosphate termini on RNA fragments, which are then released as 2',3'-cNMPs, including 2',3'-cAMP.[1][2]

Once formed, intracellular 2',3'-cAMP can be actively transported out of the cell by multidrug resistance proteins (MRPs), such as MRP4 and MRP5.[3] The primary metabolic fate of 2',3'-cAMP is its conversion to adenosine through a two-step enzymatic process known as the 2',3'-cAMP-adenosine pathway .[1][4]

-

Hydrolysis to 2'-AMP and 3'-AMP: The key enzyme in this pathway is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) , which hydrolyzes the 3'-phosphate bond of 2',3'-cAMP to produce adenosine 2'-monophosphate (2'-AMP) .[4][5] Other phosphodiesterases may be responsible for the formation of adenosine 3'-monophosphate (3'-AMP), though this is less well-characterized in mammalian cells.[1]

-

Dephosphorylation to Adenosine: Both 2'-AMP and 3'-AMP are then dephosphorylated to adenosine by various ecto- and endo-phosphatases.[1]

This pathway is significant as it converts a potential intracellular toxin into a broadly tissue-protective signaling molecule.[6]

Physiological and Pathophysiological Roles of 2',3'-cAMP

The signaling roles of 2',3'-cAMP are intrinsically linked to cellular stress and injury. Its effects can be broadly categorized into direct actions and the consequences of its conversion to adenosine.

-

Induction of Mitochondrial Permeability Transition: High intracellular levels of 2',3'-cAMP are considered toxic and have been shown to facilitate the opening of the mitochondrial permeability transition pore (mPTP).[2][6][7] This can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to apoptosis and necrosis.[6][7]

-

Inhibition of Cell Proliferation: Extracellular 2',3'-cAMP has been demonstrated to inhibit the proliferation of various cell types, including vascular smooth muscle cells and glomerular mesangial cells.[1][8] This effect is partly mediated by its conversion to adenosine and the subsequent activation of A₂B adenosine receptors.[8]

-

Role in the Nervous System: In the brain, injury leads to a significant increase in extracellular 2',3'-cAMP.[6] The 2',3'-cAMP-adenosine pathway is active in astrocytes and microglia.[9] A deficiency in CNPase, the enzyme that metabolizes 2',3'-cAMP, is associated with increased susceptibility to brain injury, highlighting the importance of this pathway in neuroprotection.[6]

-

Involvement in Kidney Injury: The kidney is a major site of 2',3'-cAMP production and metabolism, particularly during ischemic injury.[4] The 2',3'-cAMP-adenosine pathway is considered a protective mechanism in acute kidney injury by removing the potentially toxic 2',3'-cAMP and generating protective adenosine.[3][4]

Quantitative Data in 2',3'-cAMP Signaling

The following tables summarize the available quantitative data related to 2',3'-cAMP signaling. It is important to note that specific kinetic parameters for CNPase and binding affinities for effector proteins are not yet well-defined in the literature.

| Parameter | Organism/Tissue | Condition | Value | Reference |

| Basal Secretion of 2',3'-cAMP | Rat Kidney (WKY) | Isolated, perfused | 5.32 ± 1.97 ng/min/g kidney weight | [10] |

| Basal Secretion of 2',3'-cAMP | Rat Kidney (SHR) | Isolated, perfused | 12.49 ± 2.14 ng/min/g kidney weight | [10] |

| Fold Increase in 2',3'-cAMP Secretion | Rat Kidney | Metabolic inhibition | ~29-fold | [10] |

| Fold Increase in 2'-AMP Secretion | Rat Kidney | Metabolic inhibition | ~10-fold | [10] |

| Fold Increase in 3'-AMP Secretion | Rat Kidney | Metabolic inhibition | ~16-fold | [10] |

| Fold Increase in Adenosine Secretion | Rat Kidney | Metabolic inhibition | ~4.2-fold | [10] |

| Parameter | Value | Reference |

| Km of PDE3 for 3',5'-cAMP | 0.15–0.38 µM | [3] |

| Km of PDE10 for 3',5'-cAMP | 0.05–0.2 µM | [3] |

| Km of PDE4 for 3',5'-cAMP | 1.2–5.2 µM | [3] |

Note: Kinetic data for CNPase with 2',3'-cAMP as a substrate is not currently available in the literature.

Signaling Pathways and Experimental Workflows

The 2',3'-cAMP-Adenosine Signaling Pathway

Figure 1: The 2',3'-cAMP-adenosine signaling pathway.

Experimental Workflow for Quantification of 2',3'-cAMP by LC-MS/MS

References

- 1. Light Scattering from Intact Cells Reports Oxidative-Stress-Induced Mitochondrial Swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2′,3′-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]

- 6. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Literature Review | Paper Digest [paperdigest.org]

- 8. researchgate.net [researchgate.net]

- 9. 2′-3′-Cyclic Nucleotide 3′-Phosphodiesterase Inhibition by Organometallic Vanadium Complexes: A Potential New Paradigm for Studying CNS Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Cyclic Nucleotide: An In-depth Technical Guide to the Intracellular and Extracellular Functions of 2',3'-cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract